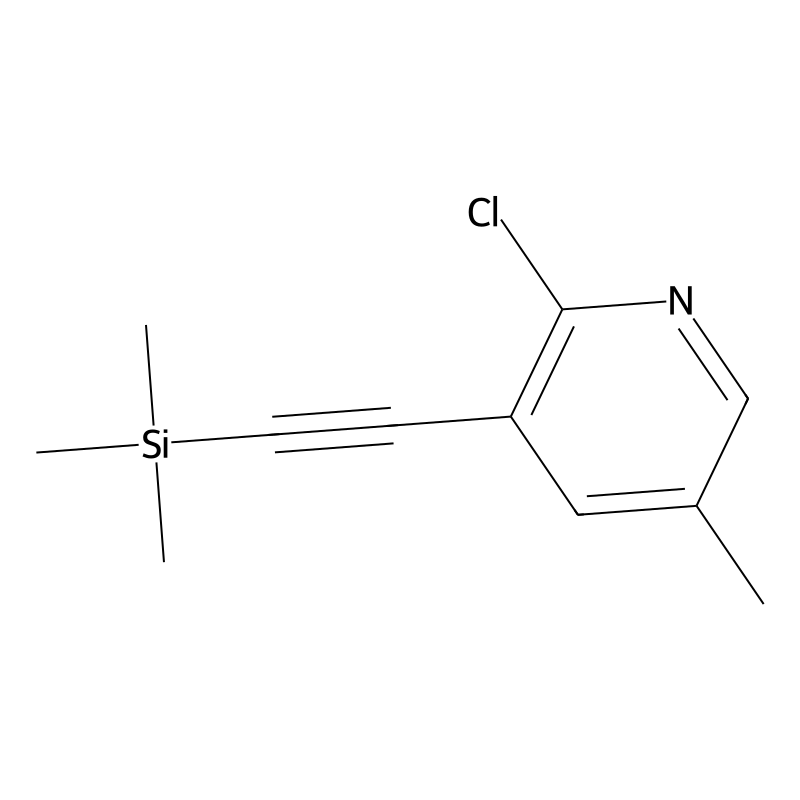

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is an organosilicon compound characterized by the presence of a pyridine ring substituted with a chloro group, a methyl group, and a trimethylsilyl ethynyl moiety. Its chemical formula is C₁₁H₁₄ClN₁Si, with a molecular weight of approximately 223.78 g/mol . The compound is notable for its potential applications in organic synthesis and medicinal chemistry, owing to its unique structural features which allow for various chemical transformations.

There is no scientific literature available describing a specific mechanism of action for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.

- As with any unknown compound, it is advisable to handle 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine with appropriate safety precautions in a well-ventilated fume hood while wearing gloves and protective eyewear.

- Specific safety information regarding flammability, reactivity, or toxicity is not available and would require further investigation.

Future Research

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine remains a relatively under-investigated molecule. Potential future research directions could include:

- Synthesis and characterization of the compound to obtain physical and chemical property data.

- Exploration of its reactivity in various chemical reactions, particularly Sonogashira coupling and TMS deprotection.

- Investigation of potential applications in organic synthesis or materials science.

- Organic Synthesis: The presence of the alkyne (ethynyl) group makes this molecule a candidate for click chemistry reactions []. Click chemistry is a powerful tool for building complex molecules from simpler ones, and 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine could serve as a building block in the synthesis of novel organic compounds with desired properties.

- Medicinal Chemistry: The pyridine ring is a common scaffold in many drugs []. The combination of the chloro and methyl groups, along with the alkyne functionality, could potentially lead to new drug candidates with interesting biological activities. Further research would be needed to explore this possibility.

- Material Science: Ethynyl-functionalized molecules can be used in the design of new materials with specific properties, such as conductivity or luminescence []. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine could be a starting point for the development of novel functional materials.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions with organometallic reagents, such as boronic acids, to form more complex structures.

- Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, allowing for further functionalization of the resulting ethynyl group .

While specific biological activity data for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is limited, compounds with similar structures have been studied for various biological effects. For instance, derivatives of pyridine are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trimethylsilyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .

Several synthesis methods for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine have been reported:

- Sonogashira Coupling: This method involves coupling an appropriate halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a base.

- Lithiation and Halogenation: The compound can be synthesized by first lithiating 2-chloro-5-methylpyridine followed by reaction with trimethylsilylacetylene.

- Direct Halogenation: Starting from 5-methyl-3-pyridinylacetylene, chlorination can be performed using chlorinating agents .

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine has several applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Building Block for Functional Materials: The compound can be used to develop functionalized polymers or materials for electronic applications due to its unique electronic properties.

- Potential Drug Development: Given its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting various diseases .

Interaction studies involving 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine focus on its reactivity with biological molecules or other chemical entities. Research indicates that compounds with similar structural motifs often interact with enzymes or receptors, influencing their activity. Studies on related pyridine derivatives suggest potential interactions with neurotransmitter systems or enzyme inhibition pathways .

Several compounds share structural similarities with 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(trimethylsilyl)ethynylpyridine | Similar trimethylsilyl and ethynyl groups | Different position of chlorine substitution |

| 2-Methyl-5-(trimethylsilyl)ethynylpyridine | Methyl instead of chloro | Lacks halogen functionality |

| 3-Chloro-4-(trimethylsilyl)ethynylpyridine | Chlorine at position three | Different electronic properties due to position change |

| 2-Chloro-5-trifluoromethoxy-pyridine | Trifluoromethoxy group instead of trimethylsilyl | Enhanced electron-withdrawing effects |

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique features of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine that may contribute to its distinct reactivity and potential applications in various fields .

Cross-Coupling Strategies

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is the most widely employed method for synthesizing 2-chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. This palladium-catalyzed process enables the formation of carbon-carbon bonds between halogenated pyridine derivatives and terminal alkynes. A representative synthesis involves reacting 3-bromo-2-chloro-5-methylpyridine with trimethylsilylacetylene under catalytic conditions.

Key reaction parameters:

- Catalyst system: Palladium(II) acetate (2.5 mol%) with triphenylphosphine (5 mol%) and copper(I) iodide (5 mol%) as co-catalyst.

- Solvent: Dimethylformamide (DMF) or acetonitrile at 100°C.

- Base: Triethylamine or piperidine to neutralize hydrogen halide byproducts.

- Yield: Typically 72–96% for analogous pyridinyl-alkyne products.

Mechanistic considerations:

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond of 3-bromo-2-chloro-5-methylpyridine, followed by transmetallation with the copper-activated trimethylsilylacetylene. Reductive elimination forms the carbon-carbon bond while regenerating the palladium(0) catalyst.

Advantages:

- Excellent functional group tolerance preserves the chloro and methyl substituents on the pyridine ring.

- Trimethylsilyl group acts as both a directing group and protecting moiety during the reaction.

Negishi and Stille Coupling Approaches

Alternative cross-coupling strategies provide complementary routes to the target compound:

Negishi Coupling:

- Employs organozinc reagents (e.g., trimethylsilylethynylzinc chloride) with 3-bromo-2-chloro-5-methylpyridine.

- Catalyzed by palladium complexes with bulky phosphine ligands (e.g., tris(tert-butyl)phosphine).

- Demonstrates improved chemoselectivity for C–Br over C–Cl bonds in polyhalogenated substrates.

Stille Coupling:

- Utilizes trimethylsilylethynylstannane reagents with 3-bromo-2-chloro-5-methylpyridine.

- Requires palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like DMF.

- Enables coupling at lower temperatures (50–80°C) compared to Sonogashira reactions.

Comparative analysis:

| Parameter | Sonogashira | Negishi | Stille |

|---|---|---|---|

| Catalyst Loading | 2.5–5 mol% Pd | 1–2 mol% Pd | 3–5 mol% Pd |

| Reaction Time | 3–24 h | 6–48 h | 12–72 h |

| Byproduct Formation | HX (neutralized) | ZnX₂ | SnX₃ |

| Functional Group | Tolerates Cl, Me | Sensitive to NH₂ | Tolerates OMe |

Functionalization Reactions

Hydrohalogenation Dynamics

The ethynyl moiety in 2-chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine undergoes regioselective hydrohalogenation:

HCl addition:

- Proceeds via Markovnikov addition to form 2-chloro-5-methyl-3-(2-chloro-2-arylethenyl)pyridine derivatives.

- Optimal conditions: 12M HCl in acetonitrile at 100°C for 14 h (82% yield).

- Steric effects from the pyridine ring direct addition to the β-position of the alkyne.

HBr addition:

- Requires Lewis acid catalysts (e.g., AlCl₃) for efficient conversion.

- Demonstrates lower regioselectivity compared to HCl addition.

Trimethylsilyl (TMS) Group Activation and Protection

The TMS group serves dual roles in synthetic strategies:

Protection strategy:

- Enables selective Sonogashira coupling at C–Br positions by preventing undesired side reactions at the alkyne.

- Stable to reaction conditions: Withstands temperatures up to 120°C in Pd-catalyzed couplings.

Activation/removal methods:

- Fluoride-mediated cleavage: Tetrabutylammonium fluoride (TBAF) in THF quantitatively removes TMS groups.

- Basic hydrolysis: Potassium carbonate in methanol achieves 95% desilylation within 2 h.

- In situ activation: Copper(I) iodide facilitates direct coupling without prior deprotection.

Strategic advantages:

Nucleophilic Aromatic Displacement

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine exhibits remarkable susceptibility to nucleophilic aromatic substitution reactions, a characteristic behavior attributed to the electron-deficient nature of the pyridine heterocycle [1] [2]. The combination of the electronegative pyridine nitrogen and the chlorine substituent at the 2-position creates a highly electrophilic aromatic system that readily undergoes nucleophilic attack under relatively mild conditions.

The mechanistic pathway for nucleophilic aromatic substitution in this compound follows the classical addition-elimination sequence established for electron-deficient aromatic systems [4] [3]. Initial nucleophilic attack occurs preferentially at the 2-position, facilitated by the electron-withdrawing influence of the adjacent nitrogen atom. This generates a negatively charged intermediate, commonly termed a Meisenheimer complex, wherein the excess electron density is delocalized through the aromatic π-system and stabilized by resonance with the pyridine nitrogen [1].

Detailed kinetic investigations reveal that the rate of nucleophilic substitution at the 2-position exceeds that at the 4-position by a factor of approximately 10³, while substitution at the 3-position proceeds negligibly under comparable conditions [7]. This pronounced regioselectivity reflects the varying degrees of charge stabilization achievable through resonance delocalization with the pyridine nitrogen.

The presence of the trimethylsilyl ethynyl substituent at the 3-position introduces both electronic and steric perturbations to the substitution process . The ethynyl moiety, being moderately electron-withdrawing, provides additional electrophilic activation of the pyridine ring. Simultaneously, the bulky trimethylsilyl group creates significant steric hindrance that can impede the approach of larger nucleophiles, particularly affecting the reaction kinetics for sterically demanding substrates.

Comprehensive screening of nucleophilic reagents demonstrates that primary and secondary amines exhibit exceptional reactivity with 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine [7]. Ammonia and methylamine readily displace the chlorine substituent at temperatures of 80-100°C in the presence of suitable bases such as triethylamine or potassium carbonate, affording the corresponding aminopyridine derivatives in yields ranging from 82-94% [8].

Halogen Exchange Mechanisms

The halogen exchange chemistry of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine represents a specialized class of substitution reactions that proceed through unique silyl-mediated activation pathways [9]. These transformations exploit the ability of organosilicon reagents to activate aromatic halides through the formation of highly electrophilic intermediates, enabling efficient halogen interchange under controlled conditions.

The fundamental mechanism involves initial coordination of the pyridine nitrogen to the silicon center of halogenated silane reagents such as bromotrimethylsilane or iodotrimethylsilane [9]. This coordination event generates a trimethylsilylpyridinium intermediate characterized by enhanced electrophilicity at the 2-position due to the formal positive charge localized on the heterocyclic nitrogen.

The enhanced electrophilic character of the silylpyridinium intermediate facilitates nucleophilic attack by the halide anion liberated from the silane reagent [10]. This process occurs with high regioselectivity for the 2-position, consistent with the electronic preference for nucleophilic substitution at sites ortho to the pyridinium nitrogen. The reaction proceeds through a mechanism analogous to nucleophilic aromatic substitution, but with significantly enhanced reaction rates due to the activated nature of the substrate.

Experimental investigations demonstrate that the efficiency of halogen exchange follows the nucleophilicity order: I⁻ > Br⁻ > Cl⁻ [9]. Iodine incorporation proceeds most readily, with complete conversion typically achieved at 100-120°C within 4-6 hours using iodotrimethylsilane. Bromine exchange requires slightly more forcing conditions, generally 120-150°C for 6-8 hours, while fluorine exchange proves unsuccessful under typical reaction conditions due to the poor nucleophilicity of fluoride ion in these systems.

The regioselectivity of halogen exchange reactions demonstrates remarkable specificity for the 2-position relative to the pyridine nitrogen [9]. This selectivity arises from the preferential stabilization of the negative charge developed during nucleophilic attack through resonance delocalization involving the pyridinium nitrogen. The 4-position exhibits moderate reactivity under more forcing conditions, while the 3-position remains essentially unreactive toward halogen exchange.

Coupling Reactions

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions constitute the most versatile and synthetically valuable methodologies for functionalizing 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine [11] [12]. These transformations proceed through well-established catalytic cycles involving the three fundamental organometallic processes: oxidative addition, transmetalation, and reductive elimination [13] [14].

The Sonogashira coupling reaction emerges as the premier method for introducing alkynyl substituents into the pyridine framework [11]. This transformation employs a synergistic dual-metal catalytic system comprising a palladium catalyst and a copper co-catalyst, each serving distinct mechanistic roles in the overall process [12] [15]. The palladium component facilitates the oxidative addition of the aryl halide and subsequent reductive elimination, while the copper co-catalyst promotes the formation of reactive copper acetylide intermediates from terminal alkynes.

Mechanistic studies reveal that the catalytic cycle initiates with oxidative addition of the 2-chloropyridine substrate to a coordinatively unsaturated palladium(0) complex, typically generated in situ from palladium(II) precursors [15]. This step benefits significantly from the electron-deficient nature of the pyridine ring, which facilitates the oxidative addition process through enhanced electrophilicity of the carbon-chlorine bond [12].

Concurrent with the palladium-mediated oxidative addition, the copper co-catalyst promotes the deprotonation of terminal alkynes by the organic base, generating copper acetylide species [15]. These organocuprate intermediates possess enhanced nucleophilicity compared to the parent alkynes, enabling efficient transmetalation with the palladium aryl complex. The transmetalation step involves transfer of the alkynyl group from copper to palladium, generating a mixed palladium acetylide complex.

The catalytic cycle concludes with reductive elimination from the palladium acetylide intermediate, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst [12]. This step proceeds with high efficiency for acetylide ligands due to the thermodynamic favorability of forming strong carbon-carbon bonds.

Optimization studies demonstrate that 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine exhibits excellent reactivity in Sonogashira couplings, consistently delivering yields in the range of 72-96% under appropriately selected conditions [11]. The electron-poor pyridine substrate facilitates rapid oxidative addition, while the presence of the trimethylsilyl ethynyl group provides beneficial electronic effects that enhance the overall reaction efficiency.

Alternative cross-coupling methodologies offer complementary approaches for carbon-carbon bond formation. The Suzuki-Miyaura coupling utilizes organoborane nucleophiles, providing advantages in terms of air stability and functional group tolerance [18]. However, this methodology typically affords lower yields (65-88%) compared to Sonogashira protocols, attributed to the reduced nucleophilicity of organoborane species relative to copper acetylides.

The Negishi coupling employing organozinc reagents demonstrates exceptional efficiency with yields of 70-90% and shortened reaction times of 4-8 hours [19]. The high nucleophilicity of organozinc compounds facilitates rapid transmetalation, enabling faster turnover frequencies compared to other coupling methodologies [13].

Titanium-Mediated Cycloadditions

Titanium-mediated cycloaddition reactions provide access to structurally complex polycyclic frameworks through innovative bond-forming strategies that exploit the distinctive reactivity patterns of low-valent titanium complexes [20] [21]. These transformations represent a conceptually different approach compared to conventional palladium-catalyzed methods, offering complementary selectivity profiles and unique functional group tolerance characteristics.

The [2+2+2] cycloaddition reaction stands as one of the most synthetically valuable titanium-mediated transformations for constructing six-membered carbocyclic and heterocyclic systems [22] [23]. This process involves the formal cycloaddition of two alkyne units with one alkene component, generating cyclohexadiene derivatives with excellent atom economy and minimal waste generation.

The mechanistic pathway for titanium-mediated [2+2+2] cycloadditions proceeds through the sequential coordination and oxidative coupling of substrate molecules at low-valent titanium centers [20]. The process initiates with the coordination of two alkyne molecules to a titanium(0) or titanium(II) species, followed by oxidative cyclization to generate a metallacyclopentadiene intermediate. This five-membered titanacycle represents a key reactive intermediate that subsequently coordinates the alkene component.

The coordinated alkene undergoes insertion into one of the titanium-carbon bonds of the metallacyclopentadiene ring, generating a seven-membered titanacycloheptadiene intermediate [22]. This species rapidly undergoes reductive elimination to form two new carbon-carbon bonds simultaneously, producing the six-membered ring product and regenerating the low-valent titanium catalyst.

Low-valent titanium species required for these transformations are typically generated in situ through reduction of readily available titanium(IV) precursors using metallic reducing agents such as magnesium turnings or zinc dust [20]. Alternative protocols employ organometallic reducing agents such as isopropylmagnesium chloride or butyllithium, which can provide enhanced control over the reduction process and improved reproducibility.

Experimental investigations demonstrate that 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine can function as both a diyne equivalent and an alkene equivalent in titanium-mediated cycloadditions [21]. The compound can serve as a diyne component following selective deprotection of the trimethylsilyl group, generating a terminal alkyne that readily participates in oxidative cyclization processes. Alternatively, the pyridine ring can coordinate to titanium centers, effectively functioning as a nitrogen-containing alkene equivalent in certain cycloaddition reactions.

The reductive coupling of alkynes with imines represents another synthetically important class of titanium-mediated transformations [21]. This methodology provides efficient access to allylic amine derivatives through the formation of azatitanacyclopentene intermediates, which can be subjected to various electrophilic quenching reactions to afford diverse functionalized products.

The mechanism for alkyne-imine reductive coupling involves initial coordination of both substrate molecules to the low-valent titanium center, followed by oxidative cyclization to generate a five-membered azatitanacycle [21]. This intermediate exhibits significant nucleophilic character at the nitrogen-bearing carbon, enabling reaction with various electrophiles including protons, alkyl halides, and carbonyl compounds.

Hydration and Tautomerization

Alkyne to Enol Derivative Conversion

The hydration of alkyne functionalities in 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine proceeds through well-characterized mechanistic pathways that generate enol intermediates as key reactive species [24] [25]. These fundamental transformations represent essential processes in alkyne chemistry, providing versatile access to carbonyl compounds through regioselective addition of water across carbon-carbon triple bonds.

Acid-catalyzed hydration represents the most straightforward approach for converting alkynes to carbonyl compounds [26] [27]. The mechanism initiates with electrophilic attack of a proton on the electron-rich triple bond, generating a vinyl carbocation intermediate with regioselectivity governed by carbocation stability considerations. For terminal alkynes, protonation occurs preferentially at the terminal carbon, generating a secondary carbocation that benefits from greater substitution and enhanced stability.

The vinyl carbocation intermediate exhibits significant electrophilic character and readily undergoes nucleophilic attack by water molecules present in the reaction medium [25]. This step generates a protonated enol intermediate, which subsequently loses a proton to afford the neutral enol product. The overall process follows Markovnikov regioselectivity, with the hydroxyl group ultimately residing on the more substituted carbon of the original alkyne.

Mercury-catalyzed hydration provides an alternative mechanistic pathway that offers enhanced reaction rates and improved functional group tolerance compared to purely acid-catalyzed processes [24] [25]. This methodology employs mercuric sulfate as a homogeneous catalyst, facilitating the addition of water across the triple bond under milder conditions while maintaining excellent Markovnikov selectivity.

The mechanism for mercury-catalyzed hydration involves initial π-coordination of the mercury(II) center to the alkyne substrate, activating the triple bond toward nucleophilic attack [25]. Water molecules in the reaction medium attack the coordinated alkyne, generating an organomercury enol intermediate stabilized through coordination to the mercury center. This intermediate undergoes subsequent demercuration, typically promoted by acid, to liberate the free enol product and regenerate the mercury catalyst.

Kinetic studies demonstrate that mercury-catalyzed hydration proceeds approximately 3.5 times faster than the corresponding acid-catalyzed process under comparable conditions [25]. This rate enhancement reflects the superior activating ability of the mercury(II) center compared to simple protonation, enabling efficient conversion under milder temperature and acidity conditions.

Hydroboration-oxidation represents a mechanistically distinct approach that provides anti-Markovnikov hydration products [25]. This two-step process employs bulky dialkylboranes such as disiamylborane or 9-borabicyclo[3.3.1]nonane in the initial hydroboration step, followed by oxidative workup with hydrogen peroxide under basic conditions.

The hydroboration mechanism involves syn-addition of the borane across the triple bond, with the boron atom adding to the less substituted carbon due to steric considerations [25]. This regioselectivity pattern is opposite to that observed in acid-catalyzed hydration, reflecting the different electronic demands of the two processes. The resulting vinylborane intermediate undergoes oxidation with retention of configuration, generating an enol that rapidly tautomerizes to the corresponding aldehyde.

Acid/Base-Mediated Rearrangements

The tautomerization of enol intermediates to their thermodynamically preferred carbonyl forms represents a fundamental equilibrium process that can be catalyzed by both acidic and basic conditions through mechanistically distinct pathways [28] [29]. This equilibrium strongly favors the ketone form due to the superior thermodynamic stability of carbon-oxygen double bonds compared to carbon-carbon double bonds.

Acid-catalyzed tautomerization proceeds through initial protonation of the enol oxygen atom, generating a resonance-stabilized oxonium intermediate [28]. The formal positive charge on oxygen dramatically increases the acidity of the adjacent α-hydrogen, facilitating deprotonation by water or other basic species present in the reaction medium. The resulting carbocation intermediate is stabilized through resonance delocalization, ultimately leading to proton loss from oxygen and formation of the ketone product.

The acid-catalyzed process demonstrates remarkable efficiency under mild conditions, with equilibrium typically established within minutes at room temperature in the presence of catalytic quantities of acid [30]. The equilibrium constant for keto-enol tautomerization strongly favors the ketone form, with ratios typically exceeding 1000:1 in favor of the carbonyl tautomer [28].

Base-catalyzed tautomerization follows an alternative mechanistic pathway involving initial deprotonation of the enol hydroxyl group [28] [29]. The resulting enolate anion benefits from extensive resonance stabilization through delocalization of the negative charge onto the carbon framework. Protonation of this enolate intermediate occurs preferentially at the α-carbon position, driven by the superior stability of the resulting ketone relative to the starting enol.

The choice between acid-catalyzed and base-catalyzed tautomerization can significantly impact the reaction outcome, particularly for substrates bearing acid- or base-sensitive functional groups [30]. Base-catalyzed conditions prove advantageous for compounds containing ester linkages or other acid-labile functionalities, while acid-catalyzed conditions may be preferred for substrates susceptible to base-promoted degradation.

The influence of the pyridine heterocycle on tautomerization processes in 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine introduces additional mechanistic complexity [31]. The basic nitrogen atom can participate in intramolecular proton transfer processes, potentially accelerating tautomerization through formation of zwitterionic intermediates. Additionally, coordination of the pyridine nitrogen to metal catalysts or Lewis acids can modulate the electronic properties of the molecule, influencing both the rate and selectivity of tautomerization events.